1,1'-[Azulene-1,3-diyldi(ethene-2,1-diyl)]diazulene
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Overview
Description
1,1’-[Azulene-1,3-diyldi(ethene-2,1-diyl)]diazulene is a complex organic compound characterized by its unique structure, which includes two azulene units connected by ethene bridges. Azulene itself is a non-benzenoid aromatic hydrocarbon known for its deep blue color and unique electronic properties. The compound’s extended conjugation and non-alternant hydrocarbon structure make it an interesting subject for research in various scientific fields.
Preparation Methods
The synthesis of 1,1’-[Azulene-1,3-diyldi(ethene-2,1-diyl)]diazulene typically involves multi-step organic reactions. One common method includes the aldol condensation of aromatic dialdehydes with tetrahydropentalene-2,5-(1H,3H)-dione, followed by further functionalization steps . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
1,1’-[Azulene-1,3-diyldi(ethene-2,1-diyl)]diazulene undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using common reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at positions influenced by steric and electronic factors.
Common reagents used in these reactions include Grignard reagents, phenyllithium, and methyllithium, which facilitate the formation of various substituted products .
Scientific Research Applications
1,1’-[Azulene-1,3-diyldi(ethene-2,1-diyl)]diazulene has several applications in scientific research:
Chemistry: It is used in the study of non-benzenoid aromatic hydrocarbons and their electronic properties.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules.
Industry: Used in the development of organic semiconductors and materials with specific optical properties.
Mechanism of Action
The mechanism by which 1,1’-[Azulene-1,3-diyldi(ethene-2,1-diyl)]diazulene exerts its effects is primarily through its electronic structure. The extended conjugation allows for significant electron delocalization, which can interact with various molecular targets. Pathways involved include π-π interactions and potential hydrogen bonding with other molecules .
Comparison with Similar Compounds
Similar compounds include other azulene derivatives and non-benzenoid hydrocarbons such as:
Azuleno[2,1,8-ija]azulenes: Known for their unique electronic properties and applications in organic semiconductors.
Diethyl azulene-1,3-dicarboxylate: Undergoes similar chemical reactions and is used in various synthetic applications.
(E)-5,5′-(ethene-1,2-diyl)bis(1H-tetrazol-1-ol): Exhibits high density and detonation velocity, making it a competitive high-energy-density material.
Properties
CAS No. |
652142-19-3 |
---|---|
Molecular Formula |
C34H24 |
Molecular Weight |
432.6 g/mol |
IUPAC Name |
1,3-bis(2-azulen-1-ylethenyl)azulene |
InChI |
InChI=1S/C34H24/c1-4-10-25-16-18-27(31(25)12-6-1)20-22-29-24-30(34-15-9-3-8-14-33(29)34)23-21-28-19-17-26-11-5-2-7-13-32(26)28/h1-24H |
InChI Key |
MRCWALYANFKTEN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=CC(=C2C=C1)C=CC3=CC(=C4C3=CC=CC=C4)C=CC5=C6C=CC=CC=C6C=C5 |
Origin of Product |
United States |
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